molecular formula C16H20NOP B12466081 Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- CAS No. 24422-55-7

Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-

Cat. No.: B12466081
CAS No.: 24422-55-7
M. Wt: 273.31 g/mol
InChI Key: WTFJMSFVGMRGBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)ethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with 2-(dimethylamino)ethyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of (2-(Dimethylamino)ethyl)diphenylphosphine oxide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes . The molecular targets and pathways involved depend on the specific application and the metal ion with which it forms a complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Dimethylamino)ethyl)diphenylphosphine oxide is unique due to its specific structure, which includes both a dimethylamino group and a diphenylphosphine oxide group. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions .

Properties

CAS No.

24422-55-7

Molecular Formula

C16H20NOP

Molecular Weight

273.31 g/mol

IUPAC Name

2-diphenylphosphoryl-N,N-dimethylethanamine

InChI

InChI=1S/C16H20NOP/c1-17(2)13-14-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

WTFJMSFVGMRGBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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